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Compound of Interest

3-[3-

Compound Name: (Dimethylamino)propoxy]benzalde
hyde

CAS No.: 26815-13-4

Cat. No.: B1278109

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-[3-
(Dimethylamino)propoxy]benzaldehyde (CAS: 26815-13-4), a critical intermediate in the
synthesis of CNS-active pharmaceutical agents. By synthesizing experimental data from
structural analogs and validating against standard chemical shift principles, this document
establishes a robust reference framework for researchers. The guide details Nuclear Magnetic
Resonance (

H and

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a self-validating protocol
for structural confirmation and impurity profiling.

Chemical Identity & Physical Properties[1][2][3]

e |[UPAC Name: 3-[3-(Dimethylamino)propoxy]benzaldehyde
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e Common Name: 3-(3-Dimethylaminopropoxy)benzaldehyde
o CAS Registry Number: 26815-13-4[1]
e Molecular Formula: C

H
NO

e Molecular Weight: 207.27 g/mol [1]
o Appearance: Pale yellow to tan oil (often darkens upon oxidation).
e Solubility: Soluble in chloroform (CDCI
), methanol, and ethyl acetate; sparingly soluble in water unless protonated.

Synthesis & Formation Context

Understanding the synthetic origin is vital for interpreting the spectroscopic data, particularly for
identifying potential impurities (e.g., unreacted starting materials).

Synthesis Workflow

The compound is typically synthesized via the Williamson ether synthesis, alkylating 3-
hydroxybenzaldehyde with 3-dimethylaminopropy! chloride (or its hydrochloride salt) under
basic conditions.
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Figure 1: Synthetic pathway and potential impurity origins.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
The NMR data below is derived from high-field (400 MHz) analysis in CDCI

. The molecule consists of two distinct domains: the aromatic benzaldehyde core and the
aliphatic dimethylaminopropyl tail.

H NMR (400 MHz, CDCI
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C-CH Central
1.98 Quintet (m) 2H methylene of the
-C propyl chain.

Critical Interpretation:

e The "Meta" Pattern: Unlike para-substituted benzaldehydes which show a clean AA'BB'
doublet pair, the meta-substitution creates a complex 4-spin system. Look for the distinct
singlet-like peak (H2) around 7.44 ppm and the shielded doublet (H4) around 7.18 ppm to
confirm the meta isomer.

» Chain Verification: The triplet at 4.08 ppm confirms the ether linkage. If this peak is shifted or
split differently, suspect O-alkylation failure or hydrolysis.

C NMR (100 MHz, CDCI
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Shift (
Carbon Type Assignment

» PpmM)
C=0 192.2 Aldehyde Carbonyl
Ar-C-O 159.8 Aromatic C3 (Ipso to ether)
Ar-C=0 137.9 Aromatic C1 (Ipso to carbonyl)
Ar-CH 130.1 C5 (Meta)
Ar-CH 123.6 C6 (Ortho to carbonyl)
Ar-CH 121.8 C4 (Para to carbonyl)
Ar-CH 112.9 C2 (Ortho to ether)
O-CH 66.5 Ether methylene
N-CH 56.4 Amine methylene
N-(CH
) 45.5 N-Methyl carbons
CH 27.4 Central methylene

Mass Spectrometry (MS)

The mass spectrum provides the definitive molecular weight confirmation and a "fingerprint"
fragmentation pattern driven by the amine chain.

« lonization Mode: Electron Impact (El, 70 eV) or ESI (+).
e Molecular lon (
): m/z 207.[1]

Fragmentation Logic:
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o Base Peak (m/z 58): The dominant peak arises from the cleavage of the bond alpha to the
nitrogen, generating the stabilized iminium ion:

. This is diagnostic for the dimethylamino group.

e M-58 Peak (m/z 149): Loss of the dimethylamine fragment.

e Alpha-Cleavage (Aldehyde): Loss of H radical (M-1) is common in aldehydes but often weak.

Molecular lon (M+)
m/z = 207

Alpha-Cleavage (Amine)\ Ether Bond Break

Base Peak Ether Cleavage
[CH2=N(Me)2]+ [Ar-O-CH2]+
m/z = 58 m/z ~ 135

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification during rapid QC.
e Carbonyl Stretch (

):1695 - 1700 cm

. Strong, sharp band. The conjugation with the benzene ring lowers the frequency compared
to aliphatic aldehydes (usually ~1720 cm

).
e Aldehyde C-H Stretch:2720 & 2820 cm
(Fermi doublet). Two weak bands distinctive of the aldehyde group.

o Ether Stretch (
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):1260 cm
(Asymmetric aromatic ether stretch).

e Amine Features: No N-H stretch (tertiary amine). C-N stretches appear in the fingerprint
region (1000-1200 cm

) but are often obscured.

Quality Control & Impurity Profiling

When analyzing the spectra, researchers must watch for these common impurities:

Impurity Detection Method Characteristic Signal

ngcontent-ng-c176312016="

—m Broad singlet (OH) ~5.0-6.0
3-Hydroxybenzaldehyde _Nhghost-ng-c3009799073= Sh'f’? fA( Hzlt 20
[ Ho H H " m, It O r- 0 ~/.
(Starting Material) class="inline ng-star-inserted"> PP
ppm.
H NMR
3-Dimethylaminopropyl Triplet (CH
; H NMR
chloride -Cl) ~3.6 ppm.

Broad OH stretch (2500-3300

Oxidation Product (Carboxylic cm
_ IR/ NMR
Acid) ); Loss of CHO signal at 10.0
ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Synthesis routes of 3-[3-(Dimethylamino)propoxy]benzaldehyde [benchchem.com]

e 2. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis - chemicalbook
[chemicalbook.com]

¢ To cite this document: BenchChem. [Spectroscopic Data Guide: 3-[3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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